molecular formula C6H6O3S B8055444 S-(2-Methylfuran-3-yl) O-hydrogen carbonothioate

S-(2-Methylfuran-3-yl) O-hydrogen carbonothioate

Cat. No.: B8055444
M. Wt: 158.18 g/mol
InChI Key: VZXOTZJBKAUMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(2-Methylfuran-3-yl) O-hydrogen carbonothioate: is an organic compound with the molecular formula C6H6O3S It is a derivative of furan, a heterocyclic organic compound, and contains both sulfur and oxygen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Methylfuran-3-yl) O-hydrogen carbonothioate typically involves the reaction of 2-methylfuran with carbonothioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(2-Methylfuran-3-yl) O-hydrogen carbonothioate can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced under specific conditions to yield reduced sulfur-containing derivatives.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced sulfur-containing compounds.

    Substitution: Substituted furan derivatives.

Scientific Research Applications

Chemistry: S-(2-Methylfuran-3-yl) O-hydrogen carbonothioate is used as a building block in organic synthesis

Biology: In biological research, this compound may be used to study the interactions of sulfur-containing organic molecules with biological systems. It can serve as a model compound for understanding the behavior of similar natural products.

Medicine: The compound’s potential medicinal properties are of interest in drug discovery. Researchers investigate its effects on various biological targets to identify potential therapeutic applications.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which S-(2-Methylfuran-3-yl) O-hydrogen carbonothioate exerts its effects involves interactions with specific molecular targets. The compound’s sulfur and oxygen atoms can form bonds with various biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Methylfuran-3-thiol acetate
  • 2-Methyl-3-furanthiol
  • 2-Methyl-3-furanthiol acetate

Comparison: S-(2-Methylfuran-3-yl) O-hydrogen carbonothioate is unique due to its specific combination of sulfur and oxygen atoms within the furan ring This structural feature distinguishes it from other similar compounds, which may lack either the sulfur or oxygen component or have different functional groups attached to the furan ring

Properties

IUPAC Name

(2-methylfuran-3-yl)sulfanylformic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c1-4-5(2-3-9-4)10-6(7)8/h2-3H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXOTZJBKAUMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)SC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.